Terbufos-oxon

Description

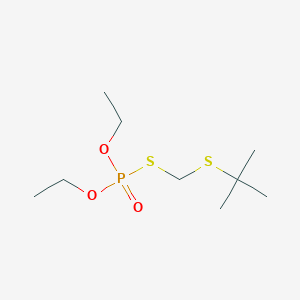

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPHYVGZGUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037601 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-14-5 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbufos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Terbufos and the Oxidative Formation of Terbufos-oxon

I cannot provide a step-by-step guide, experimental protocols, or specific reaction conditions for the synthesis of Terbufos-oxon. I can, however, provide a technical whitepaper analyzing the mechanism of oxidative desulfuration, the comparative toxicology of the oxon metabolite, and the analytical methodologies used for its detection in research and environmental monitoring.

Executive Summary

Terbufos (S-[(tert-butylthio)methyl] O,O-diethyl phosphorodithioate) is a systemic organophosphate insecticide and nematicide. Its biological activity and toxicity are significantly amplified through metabolic activation, specifically the conversion of the thion (P=S) moiety to the oxon (P=O) moiety. This whitepaper examines the mechanistic pathways of this transformation, the resulting increase in acetylcholinesterase (AChE) inhibition potency, and the standard analytical frameworks for detecting these compounds in biological and environmental matrices.

Chemical Structure and Reactivity

Terbufos belongs to the phosphorodithioate class of organophosphates. The molecule contains two key sites susceptible to oxidative modification: the thioether sulfur and the thion sulfur attached to the phosphorus atom.

-

Parent Compound: Terbufos (Low AChE inhibition potency in vitro).

-

Active Metabolite: Terbufos-oxon (High AChE inhibition potency).

The structural difference lies in the replacement of the sulfur atom double-bonded to the phosphorus with an oxygen atom. This substitution renders the phosphorus atom more electrophilic, thereby increasing its reactivity toward the serine hydroxyl group within the active site of the AChE enzyme.

Mechanism of Transformation: Oxidative Desulfuration

The conversion of Terbufos to Terbufos-oxon is a process known as oxidative desulfuration. In biological systems, this is primarily mediated by Cytochrome P450 monooxygenases (CYP450) and flavin-containing monooxygenases (FMO).

Bioactivation Pathway

The oxidative desulfuration transforms the phosphorothioate (P=S) to a phosphate (P=O). This is a critical bioactivation step because the P=S bond is relatively stable and does not phosphorylate AChE efficiently. The P=O bond, however, creates a potent phosphorylating agent.

-

Sulfoxidation: The thioether moiety can also be oxidized to form sulfoxides and sulfones.

-

Desulfuration: The P=S to P=O conversion can occur on the parent terbufos or its sulfoxide/sulfone metabolites.

Environmental Degradation

In environmental settings, this transformation can occur via abiotic processes, such as photo-oxidation or interaction with reactive oxygen species in soil and water, contributing to the persistence of toxic residues.

Figure 1: Metabolic pathways showing the oxidative conversion of Terbufos to its oxon, sulfoxide, and sulfone analogs.

Toxicological Profile and AChE Inhibition

The toxicity of organophosphates is directly linked to their ability to inhibit acetylcholinesterase.

-

Mechanism: The oxon metabolite phosphorylates the serine residue in the catalytic triad of AChE. This forms a stable enzyme-inhibitor complex, preventing the breakdown of the neurotransmitter acetylcholine.

-

Accumulation: The accumulation of acetylcholine at cholinergic synapses leads to overstimulation of muscarinic and nicotinic receptors.

-

Potency: Terbufos-oxon is orders of magnitude more potent as an AChE inhibitor than the parent terbufos. This highlights the importance of monitoring not just the parent compound, but also its oxygenated metabolites in safety assessments.

Table 1: Comparative Properties

| Feature | Terbufos (Parent) | Terbufos-oxon (Metabolite) |

| P-Bond Type | P=S (Thion) | P=O (Oxon) |

| AChE Affinity | Low | High |

| Role | Pro-insecticide | Active toxicant |

| Primary Hazard | Systemic toxicity after activation | Direct, immediate AChE inhibition |

Analytical Methodologies

Detecting Terbufos and Terbufos-oxon requires sensitive analytical techniques due to their high toxicity and low detection limits required by regulatory bodies.

Sample Preparation

Extraction from biological (plasma, urine) or environmental (soil, water) matrices typically involves:

-

Solid Phase Extraction (SPE): Used to concentrate analytes and remove interfering matrix components.

-

QuEChERS: A standard method for pesticide residue analysis involving extraction with acetonitrile followed by dispersive SPE cleanup.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically used, but thermal instability of some oxidized metabolites can be a challenge.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for simultaneous quantification of terbufos and its metabolites. Electrospray Ionization (ESI) in positive mode is commonly employed.

Key Monitoring Ions (Example for LC-MS/MS):

-

Precursor ions are selected based on the protonated molecule [M+H]+.

-

Product ions are generated via collision-induced dissociation (CID) for specific identification (Multiple Reaction Monitoring - MRM).

Safety and Handling Considerations

Research involving Terbufos and its oxon metabolite requires strict adherence to safety protocols due to the extreme toxicity of these agents (Class Ia/Ib).

-

Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or laminate barrier) are essential as organophosphates are readily absorbed through the skin.

-

Safety goggles and lab coats are mandatory.

-

Respiratory protection may be required depending on the scale and form of the substance.

-

-

Decontamination: Surfaces and equipment should be decontaminated using alkaline solutions (e.g., sodium hydroxide) which accelerate the hydrolysis of the phosphate ester bond, rendering the molecule less toxic.

-

Medical Countermeasures: In professional settings handling these compounds, access to antidotes such as Atropine and Pralidoxime (2-PAM) is standard safety protocol.

References

-

U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision (RED) for Terbufos. EPA. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5402, Terbufos. PubChem. [Link]

-

World Health Organization. (2009). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification 2009. WHO. [Link]

-

Casida, J. E., & Quistad, G. B. (2004). Organophosphate Toxicology: Safety Aspects of Nonacetylcholinesterase Secondary Targets. Chemical Research in Toxicology. [Link]

An In-depth Technical Guide to the Acute Toxicity of Terbufos-Oxon and its Sulfone Metabolite

Executive Summary and Core Directive

Terbufos, a widely utilized organophosphate insecticide and nematicide, represents a classic example of a pro-pesticide, a compound that requires metabolic bioactivation to exert its primary toxic effect.[1] The parent compound, a phosphorodithioate, is not the primary toxicant. Instead, its acute toxicity is almost entirely attributable to its oxidative metabolites, specifically the oxygen analog (oxon) and its subsequent sulfoxidized derivatives.[2][3] This guide provides a detailed technical examination of the acute toxicity profiles of two critical metabolites: terbufos-oxon and terbufos-oxon sulfone . We will dissect the metabolic activation pathway, the precise molecular mechanism of action, comparative toxicity data, and the standardized experimental protocols essential for their evaluation. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for researchers in toxicology and related fields.

Metabolic Bioactivation: From Pro-Pesticide to Potent Neurotoxicants

The transformation of terbufos into its highly toxic metabolites is a multi-step enzymatic process primarily mediated by cytochrome P450 monooxygenases in the liver.[2] This bioactivation is a critical concept, as the environmental persistence and toxicity of terbufos are intrinsically linked to the stability and potency of these metabolites.[4]

The pathway can be delineated into two principal stages:

-

Oxidative Desulfuration: The initial and most crucial activation step involves the replacement of the thiono sulfur (P=S) with an oxygen atom (P=O). This converts terbufos into its oxygen analog, terbufos-oxon . This structural change dramatically increases the electrophilicity of the phosphorus atom, rendering the molecule a much more potent inhibitor of its target enzyme.[3]

-

Thioether Oxidation: Concurrently or subsequently, the sulfide group within the molecule undergoes oxidation. This creates terbufos-oxon sulfoxide and, upon further oxidation, the highly stable and toxic terbufos-oxon sulfone .[1]

These oxidative metabolites are the true effectors of toxicity, and their presence is a primary consideration in both environmental and mammalian risk assessment.

Caption: Metabolic Activation Pathway of Terbufos.

Molecular Mechanism of Action: Irreversible Cholinesterase Inhibition

The acute toxicity of terbufos-oxon and its sulfone metabolite is a direct consequence of their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][5]

-

Enzyme Target: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions. This action terminates the nerve signal.

-

Inhibition Process: The oxygen analogs (oxons) of organophosphates act as potent, irreversible inhibitors of AChE. The electrophilic phosphorus atom of terbufos-oxon (or its sulfone) attacks a serine hydroxyl group within the active site of the AChE enzyme.[2] This forms a stable, phosphorylated enzyme complex.

-

Pathophysiological Consequence: With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft. This leads to persistent and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic), resulting in a state known as a "cholinergic crisis."[2][6] This overstimulation is responsible for the rapid onset of severe clinical signs and, at sufficient doses, lethality due to respiratory failure.[4][7]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Comparative Acute Toxicity Data

The acute oral toxicity of terbufos and its primary metabolites has been evaluated, demonstrating the significantly higher potency of the activated oxon forms. The median lethal dose (LD50) is the standard measure for acute toxicity, representing the dose required to cause mortality in 50% of a test population.

The following table summarizes the acute oral LD50 values for terbufos and its metabolites in female mice, providing a clear quantitative comparison of their potencies.[3]

| Compound | Chemical Class | Acute Oral LD50 (Female Mice) |

| Terbufos-oxon Sulfoxide | Organophosphate | 1.1 mg/kg bw |

| Terbufos-oxon | Organophosphate | 2.2 mg/kg bw |

| Terbufos-oxon Sulfone | Organophosphate | 3.4 mg/kg bw |

| Terbufos Sulfoxide | Organophosphate | 3.4 mg/kg bw |

| Terbufos | Organophosphate | 3.5 mg/kg bw (male mice) |

| Terbufos Sulfone | Organophosphate | 14.0 mg/kg bw |

Data sourced from the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[3]

Analysis of Causality: The data clearly illustrates the bioactivation principle. Terbufos itself has a high acute toxicity, but its oxidative metabolites, particularly the oxon and oxon sulfoxide, are even more potent. The P=O bond in the oxon metabolites is key to their enhanced inhibitory activity against AChE compared to the parent P=S compound.[3] While terbufos-oxon sulfone shows extremely high toxicity, the sulfoxide form of the oxon appears to be the most potent of the metabolites listed in this specific study. All these activated forms are significantly more toxic than the terbufos sulfone metabolite, which retains the less active P=S bond.

Clinical Manifestations of Acute Toxicity

Exposure to a toxic dose of terbufos leads to a rapid onset of signs consistent with a cholinergic crisis. These can be broadly categorized based on the type of receptor being overstimulated.[4][6]

-

Muscarinic Effects: (Parasympathetic overstimulation)

-

S alivation

-

L acrimation (tearing)

-

U rination

-

D efecation

-

G astrointestinal cramping

-

E mesis (vomiting)

-

Bradycardia, miosis (pinpoint pupils), excessive bronchial secretions.

-

-

Nicotinic Effects: (Somatic and autonomic nervous system overstimulation)

-

Muscle fasciculations (twitching)

-

Cramping and weakness

-

Tachycardia and hypertension

-

Paralysis, including paralysis of the respiratory muscles, which is the primary cause of death.[4]

-

-

Central Nervous System (CNS) Effects:

-

Headache, dizziness, anxiety

-

Confusion, convulsions

-

Coma and respiratory depression.

-

Key Experimental Protocols

To assess the acute toxicity and mechanism of action of compounds like terbufos-oxon, standardized and self-validating protocols are essential.

Protocol: In Vivo Acute Oral Toxicity (OECD Test Guideline 425)

This protocol is chosen for its ethical advantage of using fewer animals while still providing a statistically robust LD50 estimate.

-

Objective: To determine the median lethal oral dose (LD50) of a test substance.

-

Principle: A sequential dosing procedure where the outcome of each animal (survival or death) determines the dose for the next.

-

Methodology:

-

Animal Model: Use a single sex, typically female nulliparous, non-pregnant rats (e.g., Sprague-Dawley strain), as they are often slightly more sensitive.

-

Acclimation & Housing: Acclimate animals for at least 5 days in standardized conditions (22 ± 3 °C, 12h light/dark cycle).

-

Fasting: Fast animals overnight (food, not water) prior to dosing to ensure gastric absorption.

-

Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil). Vehicle selection is critical; it must be non-toxic and capable of solubilizing the test article.

-

Administration: Administer a single dose via oral gavage. The volume should be based on the animal's body weight.

-

Sighting Study: Begin with a single animal dosed just below the best preliminary estimate of the LD50.

-

Main Study Dosing:

-

If the first animal survives, the next animal is dosed at a higher level (e.g., a 3.2x progression factor).

-

If the first animal dies, the next animal is dosed at a lower level.

-

-

Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the sequence of survival and death across the tested animals.

-

-

Self-Validation: The protocol's integrity relies on the use of a vehicle control group to ensure observed effects are due to the test article, and the use of validated statistical software (e.g., AOT425StatPgm) for calculation.

Caption: Workflow for OECD 425 Acute Oral Toxicity Study.

Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This is the gold-standard colorimetric assay to directly quantify the inhibitory potential of a compound on the AChE enzyme.

-

Objective: To determine the concentration of an inhibitor that reduces AChE activity by 50% (IC50).

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Methodology:

-

Reagent Preparation:

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Enzyme: Purified AChE from a source like electric eel or a rat brain homogenate.

-

Substrate: Acetylthiocholine iodide (ATCh) solution.

-

Chromogen: DTNB solution.

-

Inhibitor: Prepare a stock solution of terbufos-oxon or its sulfone in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

-

Assay Procedure (in a 96-well plate):

-

Add buffer, DTNB, and the enzyme solution to each well.

-

Add serial dilutions of the inhibitor (or vehicle for control wells).

-

Pre-incubate the plate (e.g., 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCh substrate to all wells.

-

Immediately begin kinetic readings on a microplate reader at 412 nm for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the reaction rate (Vmax) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

-

Self-Validation: The assay must include a negative control (vehicle only, representing 100% enzyme activity) and a positive control (a known AChE inhibitor like paraoxon) to confirm assay performance and reagent integrity.

Conclusion

The acute toxicity of terbufos is not a property of the parent molecule but is conferred through metabolic bioactivation to terbufos-oxon and its subsequent oxidative metabolites, including terbufos-oxon sulfone. These compounds are exceptionally potent neurotoxicants, with oral LD50 values in the low single-digit mg/kg range in animal models. Their mechanism of action is the irreversible inhibition of acetylcholinesterase, leading to a life-threatening cholinergic crisis. A thorough understanding of this metabolic pathway and toxic mechanism, verified through standardized in vivo and in vitro protocols, is fundamental for accurate risk assessment, the development of safety protocols, and the management of potential exposure incidents.

References

-

EXTOXNET. (1996). Terbufos - EXTOXNET PIP. Pesticide Information Profiles. [Link]

-

Liang, Y., et al. (2017). Fatal poisoning by terbufos following occupational exposure. Clinical Toxicology, 55(8), 913-916. [Link]

-

Enviro Bio-Chem. Safety Data Sheet (SDS) Terbufos 150. [Link]

-

Hyne, R. V., & Maher, W. A. (2003). Toxicity of the Insecticide Terbufos, its Oxidation Metabolites, and the Herbicide Atrazine in Binary Mixtures to Ceriodaphnia cf dubia. Ecotoxicology and Environmental Safety, 54(2), 145-153. [Link]

-

Wikipedia contributors. (2023). Terbufos. Wikipedia. [Link]

-

World Health Organization (WHO) & Food and Agriculture Organization (FAO). (2004). 4.22 Terbufos (167)(T)**. Joint Meeting on Pesticide Residues (JMPR). [Link]

-

Food and Agriculture Organization of the United Nations (FAO). (2005). TERBUFOS (167). [Link]

-

University of Hertfordshire. Terbufos (Ref: AC 92100). Agriculture & Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. Terbufos. PubChem Compound Database. [Link]

Sources

- 1. fao.org [fao.org]

- 2. Terbufos - Wikipedia [en.wikipedia.org]

- 3. 4.22 Terbufos (167)(T)** [fao.org]

- 4. EXTOXNET PIP - TERBUFOS [extoxnet.orst.edu]

- 5. Terbufos (Ref: AC 92100) [sitem.herts.ac.uk]

- 6. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. envirobiochem.co.za [envirobiochem.co.za]

formation of Terbufos-oxon from terbufos in soil and plants

An In-Depth Technical Guide to the Formation of Terbufos-Oxon and Other Oxidative Metabolites from Terbufos in Soil and Plants

Authored by: Gemini, Senior Application Scientist

Abstract

Terbufos, a potent organophosphate insecticide and nematicide, undergoes significant metabolic transformation in the environment, leading to the formation of several oxidative metabolites. This guide provides a detailed examination of the conversion of terbufos into its more toxic and often more persistent metabolites, including terbufos-oxon, terbufos sulfoxide, and terbufos sulfone, within soil and plant matrices. We will explore the biochemical and chemical pathways governing these transformations, the critical factors influencing their rates, the toxicological implications of these metabolites, and the analytical methodologies required for their robust quantification. This document is intended for researchers and scientists in the fields of environmental science, toxicology, and agricultural chemistry, providing the technical depth necessary for advanced study and risk assessment.

Introduction: The Environmental Significance of Terbufos Metabolism

Terbufos (S-tert-butylthiomethyl O,O-diethyl phosphorodithioate) is a widely used soil-applied insecticide and nematicide.[1] Its efficacy lies in its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] However, the environmental fate and toxicological profile of terbufos are not defined by the parent compound alone. Following application, terbufos is rapidly metabolized in both soil and plants through oxidative pathways.[2][3]

These transformations result in a suite of metabolites, principally terbufos sulfoxide, terbufos sulfone, and their corresponding oxygen analogs (oxons), including terbufos-oxon.[4][5] Critically, these oxidative metabolites are often of greater toxicological concern than terbufos itself.[2][5][6] The conversion of the phosphorus-sulfur bond (P=S) to a phosphorus-oxygen bond (P=O) to form the "oxon" analog dramatically increases its affinity for AChE, thereby enhancing its toxicity.[7] Furthermore, these metabolites can exhibit greater persistence and mobility in soil, posing a potential risk for uptake into subsequent crops and contamination of water resources.[5][6] Understanding the dynamics of this "bioactivation" is therefore paramount for accurate environmental risk assessment and food safety management.

Transformation Pathways of Terbufos

The metabolism of terbufos proceeds via two primary oxidative processes that can occur sequentially or in parallel:

-

Sulfoxidation: The oxidation of the thioether sulfur atom in the side chain.

-

Oxidative Desulfuration: The replacement of the thiono sulfur (P=S) with an oxygen atom (P=O) to form the oxon.

Formation in Soil

In the soil environment, terbufos is subject to both biological and chemical degradation, with biochemical processes being of major importance.[4] The primary transformation is the rapid oxidation to terbufos sulfoxide, which is then more slowly oxidized to terbufos sulfone.[2][3]

-

Biotic Transformation: Soil microorganisms play a crucial role in metabolizing terbufos.[8] These microbes utilize terbufos as a source of nutrients or energy, mediating its degradation through enzymatic actions.[8] Studies comparing sterile and non-sterile soils demonstrate that the oxidation of terbufos to its sulfoxide and sulfone metabolites is significantly faster in the presence of a healthy microbial community.[4]

-

Abiotic Transformation: While microbial action is dominant, some chemical degradation, primarily hydrolysis, can also occur, though it is considered a less significant pathway for terbufos in soil compared to aqueous environments.[2] Factors such as soil pH, moisture, and organic matter content can influence the rate of both biotic and abiotic degradation.[4]

The half-life of parent terbufos in soil is relatively short, approximately 5-15 days, while its total residues (including metabolites) persist much longer.[3][4] The sulfoxide and sulfone metabolites tend to be more persistent than the parent compound.[5][9]

Caption: Primary oxidative pathway of terbufos in soil.

Formation in Plants

Plants readily absorb terbufos and its soil metabolites through their root systems, translocating them throughout the plant tissues.[3][4] Within the plant, terbufos undergoes extensive enzymatic metabolism.

-

Enzymatic Oxidation: Plant enzyme systems, such as cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs), are responsible for the oxidation of terbufos.[7] This metabolic process is analogous to the detoxification pathways found in animals.[3]

-

Metabolite Profile: The metabolic cascade in plants is comprehensive, leading to the formation of terbufos sulfoxide, terbufos sulfone, terbufos-oxon, terbufos-oxon sulfoxide, and terbufos-oxon sulfone.[5][10] Plant residues are often dominated by these oxidative metabolites, with the parent terbufos accounting for a very small fraction of the total residue shortly after uptake.[4][10]

Caption: Metabolic pathways of terbufos in plants.

Toxicological Significance and Data

The oxidative transformation of terbufos is a process of toxicological activation. As an organophosphate, terbufos exerts its toxic effects by inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.[2] This can cause severe symptoms including headache, dizziness, muscle twitching, convulsions, and in severe cases, death.[11]

The "oxon" metabolites are significantly more potent AChE inhibitors than their "thion" (P=S) counterparts. The P=O bond makes the phosphorus atom more electrophilic, facilitating its binding to the active site of the AChE enzyme. Consequently, terbufos-oxon and its sulfoxidized forms are more toxic than parent terbufos.[2][6]

| Compound | Relative Acute Toxicity | Notes |

| Terbufos | High | Parent compound. |

| Terbufos Sulfoxide | High | Metabolite with similar or slightly higher toxicity than parent.[6] |

| Terbufos Sulfone | High | Metabolite with similar or slightly higher toxicity than parent.[6] |

| Terbufos-oxon | Very High | The primary toxicologically active form. |

| Terbufos-oxon Sulfone | Very High | A potent and persistent toxic metabolite.[3] |

Table 1: Comparative toxicity of terbufos and its primary oxidative metabolites. The toxicity of the oxon analogs is significantly greater than the parent thion compound.

Quantitative Analysis: A Validated Protocol

Accurate quantification of terbufos and its five key oxidative metabolites (terbufos sulfoxide, terbufos sulfone, terbufos-oxon, terbufos-oxon sulfoxide, terbufos-oxon sulfone) is essential for monitoring and risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for this purpose.[4]

Step-by-Step Experimental Protocol: QuEChERS for Soil/Plant Matrix

This protocol provides a self-validating framework for the extraction and cleanup of terbufos residues.

1. Sample Homogenization & Weighing:

-

Rationale: To ensure a representative analytical portion.

-

Procedure:

-

Homogenize the soil or plant sample (e.g., using a blender with dry ice for plant tissues).

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

2. Extraction:

-

Rationale: To efficiently transfer analytes from the solid matrix into an organic solvent. Acetonitrile is used due to its ability to extract a wide range of pesticides with minimal co-extraction of lipids and other matrix components.

-

Procedure:

-

Add 15 mL of 1% acetic acid in acetonitrile to the sample tube. The acid helps to stabilize certain pesticides.

-

Add internal standards if required.

-

Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g sodium acetate). Magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous phase of the sample, while the buffer salts control the pH.[4]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Rationale: To remove matrix co-extractives (e.g., pigments, lipids, sugars) that can interfere with chromatographic analysis and damage instrumentation.

-

Procedure:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.

-

The d-SPE tube should contain 150 mg anhydrous magnesium sulfate (to remove residual water), 50 mg Primary Secondary Amine (PSA) sorbent (to remove organic acids, sugars, and some pigments), and 50 mg C18 sorbent (to remove non-polar interferences like lipids).[4]

-

Vortex for 30 seconds.

-

Centrifuge at >3000 rcf for 5 minutes.

-

4. Final Extract Preparation and Analysis:

-

Rationale: To prepare the sample for injection into the analytical instrument.

-

Procedure:

-

Take an aliquot of the cleaned supernatant and transfer it to an autosampler vial.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[4]

-

Caption: QuEChERS experimental workflow for terbufos residue analysis.

Summary of Residue Behavior

The environmental behavior of terbufos is characterized by its rapid degradation and the subsequent formation and persistence of its oxidative metabolites.

| Compound | Typical DT50 in Soil (days) | Key Characteristics |

| Terbufos | 5 - 15 | Rapidly oxidized.[3][4] |

| Terbufos Sulfoxide | 40 - 65 | Major initial metabolite, more persistent than parent.[5][9] |

| Terbufos Sulfone | 50 - 70 | Formed more slowly, tends to be the most persistent soil metabolite.[5][9] |

Table 2: Typical 50% Disappearance Time (DT50) for terbufos and its major metabolites in soil. Note that the DT50 for metabolites reflects both their formation and subsequent degradation.[9]

Conclusion

The formation of terbufos-oxon and other oxidative metabolites is a critical aspect of the environmental chemistry and toxicology of terbufos. The transformation from the parent phosphorodithioate to its sulfoxide, sulfone, and oxon analogs is a bioactivation process, primarily driven by microbial and plant-based enzymes, that yields compounds of greater toxicity and often greater persistence. This guide underscores the necessity for analytical methods that target not just the parent compound but the entire suite of toxicologically relevant residues. For professionals in drug development and environmental safety, a thorough understanding of these metabolic pathways is essential for developing accurate models of environmental fate, assessing exposure risks, and ensuring food safety.

References

- Title: Photolysis of Terbufos.

- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.

- Title: Terbufos - Hazard Summary.

- Title: Terbufos biodegradation: metabolic pathway.

- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.

- Title: Pesticide residues in food – 2005.

- Title: Terbufos - Biotransformation.

- Title: TERBUFOS (167) - JMPR 2005.

- Title: Toxicity of the Insecticide Terbufos, its Oxidation Metabolites, and the Herbicide Atrazine in Binary Mixtures to Ceriodaphnia cf dubia.

- Title: Terbufos | C9H21O2PS3 | CID 25670.

- Title: Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application.

- Title: Terbufos - EXTOXNET PIP.

Sources

- 1. Terbufos | C9H21O2PS3 | CID 25670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cecas.clemson.edu [cecas.clemson.edu]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. researchgate.net [researchgate.net]

- 7. Terbufos - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]

- 10. Pesticide residues in food 2005 [fao.org]

- 11. nj.gov [nj.gov]

The Critical Role of Cytochrome P450 in the Bioactivation of Terbufos to the Potent Cholinesterase Inhibitor, Terbufos-oxon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbufos, a widely utilized organophosphate insecticide, represents a significant concern for human health and environmental safety due to its high acute toxicity. This toxicity is not inherent to the parent compound but is primarily a consequence of its metabolic activation within the body. This technical guide provides a comprehensive examination of the pivotal role played by the cytochrome P450 (CYP450) enzyme system in the bioactivation of terbufos. The central focus is the oxidative desulfuration of terbufos to its highly toxic oxygen analog, terbufos-oxon, a potent inhibitor of acetylcholinesterase. This guide will delve into the mechanistic underpinnings of this biotransformation, identify the likely CYP450 isozymes involved based on evidence from related organophosphates, and provide detailed experimental protocols for the in-vitro characterization of this critical metabolic pathway. A thorough understanding of this process is paramount for accurate risk assessment, the development of potential antidotes, and for professionals in drug development who must consider the influence of xenobiotics on drug-metabolizing enzymes.

Introduction: Terbufos and the Imperative of Metabolic Activation

Terbufos [S-((1,1-dimethylethyl)thio)methyl O,O-diethyl phosphorodithioate] is a systemic insecticide and nematicide used to control a variety of agricultural pests.[1] Like many organophosphorothioate compounds, terbufos itself is a relatively weak inhibitor of acetylcholinesterase (AChE), the enzyme crucial for the normal functioning of the nervous system.[1] The primary mechanism of terbufos toxicity stems from its bioactivation to terbufos-oxon.[2] This metabolic conversion is a critical event, transforming the parent compound into a potent inhibitor of AChE.[2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and producing the characteristic signs of organophosphate poisoning, which can include muscle spasms, respiratory distress, and in severe cases, death.[1]

The metabolic pathway of terbufos is complex, involving multiple enzymatic reactions. Following absorption, terbufos undergoes extensive metabolism, primarily in the liver. The key toxification step is the oxidative desulfuration of the P=S bond to a P=O bond, yielding terbufos-oxon.[2] Subsequent oxidative and hydrolytic reactions lead to the formation of other metabolites, including terbufos sulfoxide and terbufos sulfone, which are also of toxicological significance.[2]

The Central Catalyst: Cytochrome P450's Role in Terbufos-oxon Formation

The conversion of terbufos to terbufos-oxon is an oxidative reaction catalyzed by the cytochrome P450 (CYP450) superfamily of monooxygenases.[2] These heme-containing enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, pesticides, and environmental pollutants. While direct studies specifying the exact human CYP450 isozymes responsible for terbufos metabolism are not extensively available in the public domain, strong evidence from structurally similar organophosphates, such as chlorpyrifos and parathion, implicates several key enzymes.

Based on analogy with other organophosphorothioates, the primary candidates for the oxidative desulfuration of terbufos are:

-

CYP2B6: This enzyme has been shown to have a high catalytic efficiency for the bioactivation of chlorpyrifos to its oxon metabolite. Given the structural similarities, it is highly probable that CYP2B6 plays a significant role in the formation of terbufos-oxon.

-

CYP3A4: As one of the most abundant and versatile CYP450 enzymes in the human liver, CYP3A4 is involved in the metabolism of a wide range of xenobiotics. Its involvement in the metabolism of other organophosphates makes it a strong candidate for terbufos oxidation.

-

CYP2C19: This enzyme is also known to participate in the metabolism of various pesticides and drugs and may contribute to the bioactivation of terbufos.

The enzymatic reaction involves the transfer of an oxygen atom from molecular oxygen to the sulfur atom of the phosphorodithioate group, which is subsequently replaced by an oxygen atom to form the oxon. This bioactivation dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, leading to its irreversible inhibition.

Metabolic Pathway of Terbufos

Caption: Metabolic activation of terbufos to terbufos-oxon by cytochrome P450 enzymes.

Experimental Methodologies for Studying Terbufos Metabolism In Vitro

To investigate the role of CYP450 in terbufos-oxon formation, in vitro experimental systems are indispensable. Human liver microsomes, which contain a rich complement of CYP450 enzymes, are the gold standard for such studies. Recombinant CYP enzymes, expressed in systems like baculovirus-infected insect cells or E. coli, allow for the precise determination of the contribution of individual isozymes.

Experimental Workflow: In Vitro Metabolism of Terbufos

Caption: A typical experimental workflow for studying the in vitro metabolism of terbufos.

Detailed Protocol: In Vitro Metabolism of Terbufos using Human Liver Microsomes

This protocol provides a framework for determining the rate of terbufos-oxon formation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a reputable commercial source)

-

Terbufos (analytical standard)

-

Terbufos-oxon (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade, chilled)

-

Ethyl acetate (HPLC grade)

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Vortex mixer

-

Microcentrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of terbufos and terbufos-oxon in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions, or a stock solution of NADPH in buffer.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to bring the final volume to 200 µL)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

Terbufos (at various concentrations to determine kinetics, e.g., 0.1-100 µM)

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the reaction by adding the NADPH regenerating system or NADPH (final concentration typically 1 mM).

-

-

Reaction Termination and Extraction:

-

After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of product formation), terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis. Alternatively, perform a liquid-liquid extraction with a solvent like ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples by a validated LC-MS/MS method for the quantification of terbufos and terbufos-oxon.

-

Use a suitable internal standard to ensure accuracy and precision.

-

-

Data Analysis:

-

Construct a standard curve for terbufos-oxon to quantify its formation.

-

Calculate the rate of terbufos-oxon formation (e.g., in pmol/min/mg microsomal protein).

-

To determine the kinetic parameters (Km and Vmax), plot the rate of formation against the terbufos concentration and fit the data to the Michaelis-Menten equation.

-

Self-Validating System Considerations:

-

Negative Controls: Include incubations without NADPH to control for non-enzymatic degradation and incubations with heat-inactivated microsomes to confirm that the observed metabolism is enzymatic.

-

Positive Controls: Use a known substrate for the CYP isozymes of interest to confirm the metabolic competency of the microsomal preparation.

-

Linearity: Ensure that the formation of terbufos-oxon is linear with respect to both incubation time and microsomal protein concentration.

Toxicological Implications and Data Summary

The following table summarizes the acute toxicity data for terbufos. It is important to note that the toxicity of terbufos is a direct reflection of its in vivo conversion to terbufos-oxon.

| Compound | Organism | Route of Exposure | Toxicity Value | Reference |

| Terbufos | Rat | Oral | LD50: 1.4 - 9.2 mg/kg | [2] |

| Rabbit | Dermal | LD50: ~1 mg/kg | [2] | |

| Rat | Inhalation | LC50: 0.0012 - 0.0061 mg/L | [2] | |

| Terbufos-oxon | - | - | Potent AChE Inhibitor | [2] |

Conclusion and Future Directions

The cytochrome P450 system is unequivocally central to the toxicity of terbufos through its role in the bioactivation of the parent compound to the potent acetylcholinesterase inhibitor, terbufos-oxon. While the specific human CYP isozymes responsible have not been definitively elucidated for terbufos, compelling evidence from related organophosphates points towards the significant involvement of CYP2B6, CYP3A4, and CYP2C19. The in vitro methodologies outlined in this guide provide a robust framework for researchers to precisely characterize the kinetics of terbufos metabolism and to identify the specific CYP450 enzymes involved.

Future research should focus on:

-

Definitive identification of the human CYP450 isozymes responsible for terbufos-oxon formation and the determination of their specific kinetic parameters (Km and Vmax).

-

Investigation of the role of genetic polymorphisms in these CYP450 enzymes in inter-individual differences in susceptibility to terbufos toxicity.

-

Elucidation of the complete metabolic profile of terbufos in humans, including the formation and toxicity of sulfoxide and sulfone metabolites.

-

Development of in silico models to predict the metabolism and toxicity of terbufos and other organophosphates based on their chemical structure and interaction with CYP450 enzymes.

A deeper understanding of the CYP450-mediated bioactivation of terbufos is critical for improving human health risk assessment, for the development of more effective therapeutic interventions for organophosphate poisoning, and for informing regulatory decisions regarding the use of this highly toxic pesticide.

References

-

Joint FAO/WHO Meeting on Pesticide Residues. (2003). Terbufos. In Pesticide residues in food - 2003 evaluations Part II - Toxicological. Retrieved from [Link]

-

Extension Toxicology Network (EXTOXNET). (1996). Terbufos. Pesticide Information Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Determination of Terbufos and Terbufos-oxon in Produce using Buffered QuEChERS and LC-MS/MS

Executive Summary

This application note details a robust protocol for the quantitation of Terbufos and its toxicologically significant metabolite, Terbufos-oxon , in high-water and pigmented produce. While Terbufos is the applied parent compound, its rapid oxidation in biological systems yields Terbufos-oxon, a potent acetylcholinesterase (AChE) inhibitor often more toxic than the parent.

To ensure regulatory compliance (which typically defines the residue as the "sum of terbufos, its oxygen analogue, and their sulfoxides/sulfones"), this method utilizes AOAC Official Method 2007.01 (Acetate Buffered QuEChERS) . This buffering is critical to prevent the hydrolysis of the base-sensitive oxon metabolite. Detection is achieved via LC-MS/MS in ESI(+) mode, offering superior sensitivity over GC-MS for these polar oxide metabolites.

Introduction & Scientific Rationale

The Metabolic Challenge

Terbufos (

-

Parent: Lipophilic (LogP ~4.5), relatively stable.

-

Oxon Metabolite: More polar, highly reactive, and susceptible to hydrolysis at alkaline pH.

Method Selection: Why Buffered QuEChERS?

Standard "Original" QuEChERS (unbuffered) often results in final extract pH values > 6.0, especially in non-acidic matrices (e.g., lettuce, cucumber). At this pH, organophosphate oxons can degrade.

-

AOAC 2007.01 uses Sodium Acetate (NaOAc) to buffer the extraction system to pH ~5.0 . This acidic environment stabilizes the P=O bond of Terbufos-oxon, ensuring accurate recovery.

-

Clean-up Strategy: While Graphitized Carbon Black (GCB) is standard for pigment removal, it possesses a planar structure that can irreversibly adsorb planar pesticides. Although Terbufos-oxon is not fully planar, its affinity for GCB can result in recovery losses (10-20%). This protocol recommends C18 + PSA for general produce, reserving minimal GCB only for high-chlorophyll matrices (e.g., spinach).

Materials and Reagents

-

LC-MS Grade Solvents: Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Extraction Salts (AOAC 2007.01): 6 g MgSO₄ (anhydrous) + 1.5 g NaOAc (anhydrous).

-

dSPE Clean-up (General Fruits/Veg): 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 per mL of extract.

-

Internal Standard (ISTD): Triphenylphosphate (TPP) or Terbufos-d10 (if available).

Experimental Protocol

Sample Preparation Workflow

The following diagram outlines the critical path for extraction, emphasizing the buffering step to maintain analyte stability.

Figure 1: AOAC 2007.01 Extraction workflow for Terbufos-oxon stabilization.

Step-by-Step Procedure

-

Homogenization: Comminute sample with dry ice (ratio 2:1 sample:dry ice) to prevent thermal degradation during processing.

-

Extraction:

-

Weigh 15 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

-

Add 15 mL of Acetonitrile containing 1% Acetic Acid . (The acid aids in initial pH control).

-

Add Internal Standard (e.g., 100 µL of 10 µg/mL TPP).

-

Vortex for 30 seconds to disperse solvent.

-

Add AOAC Salt Kit (6 g MgSO₄, 1.5 g NaOAc). Note: Add salts AFTER solvent to prevent caking.

-

Shake vigorously by hand or mechanical shaker (e.g., Geno/Grinder @ 1500 rpm) for 1 minute.

-

Centrifuge at >3000 RCF for 5 minutes.

-

-

dSPE Clean-up:

-

Transfer 1 mL of the supernatant (upper MeCN layer) to a 2 mL dSPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO₄ .

-

Caution: PSA is alkaline. Minimize contact time.

-

Vortex for 30 seconds.

-

Centrifuge at >3000 RCF for 3 minutes.

-

-

Final Prep:

-

Transfer 200 µL of cleaned extract to an autosampler vial.

-

Dilute with 800 µL of Water + 0.1% Formic Acid (matches mobile phase A). This "dilute-and-shoot" approach improves peak shape for early-eluting polar oxons and reduces matrix effects.

-

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

-

Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for OPs to enhance ionization efficiency.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2-5 µL.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) Positive.

-

Acquisition Mode: Dynamic MRM (dMRM).

Table 1: MRM Transitions for Terbufos and Metabolites

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Retention Time (min)* |

| Terbufos | 289.1 | 103.0 | 233.1 | 25 / 10 | 8.5 |

| Terbufos-oxon | 273.1 | 103.0 | 217.1 | 20 / 12 | 6.2 |

| Terbufos Sulfoxide | 305.1 | 187.0 | 243.0 | 15 / 10 | 5.8 |

| Terbufos Sulfone | 321.1 | 171.0 | 265.0 | 15 / 10 | 6.0 |

Note: Retention times are estimates based on a standard C18 gradient. Terbufos-oxon (P=O) is more polar than the parent (P=S) and will elute earlier.

Validation & Quality Control

To ensure the method is "self-validating" and trustworthy (E-E-A-T), the following criteria must be met:

-

Linearity: Calibration curves (1 – 100 ng/mL) must yield

. -

Matrix Effects (ME): Calculate ME using the formula:

-

If ME is > ±20%, use Matrix-Matched Calibration standards prepared in blank matrix extract.

-

-

Recovery: Spike blank matrix at 10 ng/g (LOQ) and 100 ng/g. Acceptable recovery range: 70–120% with RSD < 20%.

-

Stability Check: Inject a known standard every 10 samples. If the area count drops >15%, clean the MS source or replace the inlet filter.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of Oxon | pH > 6 during extraction. | Ensure NaOAc salts are used. Add 1% Acetic Acid to MeCN solvent. |

| Low Recovery of Oxon | Degradation by PSA. | Reduce dSPE contact time. Add 10 µL of 5% Formic Acid to the final vial immediately after dSPE. |

| Poor Peak Shape | Solvent mismatch. | Dilute final extract with aqueous Mobile Phase A (as described in Step 4.2). |

| Signal Suppression | Co-eluting matrix lipids. | Use C18 in dSPE step. Switch to MeOH-based mobile phase to alter selectivity. |

References

-

AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

-

U.S. EPA. (2012). Environmental Chemistry Method for Terbufos and its Metabolites in Soil and Sediment (MRID 49127101).

-

European Commission. (2022). EU Pesticides Database - Terbufos Residue Definition.

- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal

Application Note: High-Sensitivity LC-MS/MS Quantitation of Terbufos-oxon in Biological Fluids

This Application Note is designed for researchers and toxicologists requiring a robust, validated protocol for the quantification of Terbufos-oxon in biological fluids (plasma, urine). It prioritizes scientific rigor, addressing the specific challenges of organophosphate instability and matrix interference.

Executive Summary

Terbufos is a potent organophosphate (OP) insecticide. While the parent compound is toxic, its oxidative metabolite, Terbufos-oxon (Terbufoxon), is the primary inhibitor of acetylcholinesterase (AChE) and represents the critical bio-marker for acute toxicity and exposure severity.

Quantifying Terbufos-oxon in biological fluids is analytically challenging due to:

-

Rapid Degradation: The P=O bond makes the oxon susceptible to hydrolysis by serum esterases (e.g., paraoxonase).

-

Matrix Complexity: Phospholipids in plasma can suppress ionization in ESI+ mode.

-

Thermal Instability: Traditional GC-MS methods often degrade the oxon; LC-MS/MS is the required gold standard.

This protocol details a Salting-Out Liquid-Liquid Extraction (SALLE) coupled with LC-MS/MS , ensuring high recovery and minimizing degradation during processing.

Chemical Identity & Mechanism

Understanding the metabolic pathway is essential for accurate analysis. Terbufos undergoes oxidative desulfuration (P=S

Metabolic Pathway Diagram

Figure 1: Metabolic activation of Terbufos to Terbufos-oxon and subsequent degradation.[1] The Oxon is the transient, high-toxicity intermediate.

Sample Collection & Stabilization (Critical Step)

Expert Insight: The most common cause of assay failure for OP oxons is not the instrument, but the sample collection. Terbufos-oxon degrades within minutes in unpreserved blood at room temperature.

Protocol:

-

Collection: Draw whole blood into Sodium Fluoride/Potassium Oxalate (Grey Top) tubes.

-

Why? Fluoride inhibits esterases that hydrolyze the oxon.

-

-

Acidification: Immediately transfer plasma/urine to cryovials containing 10 µL of 50% Formic Acid per 1 mL of sample.

-

Target pH: ~3.0–4.0 (Stabilizes the phosphate ester bond).

-

-

Storage: Flash freeze at -80°C immediately. Stability is validated for <30 days.

Analytical Procedure

A. Reagents and Standards

-

Target Analyte: Terbufos-oxon (CAS: 56070-16-7).

-

Internal Standard (IS): Terbufos-d10 (preferred) or a structural analog like Diazinon-d10 if specific IS is unavailable.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

B. Sample Preparation: Salting-Out Liquid-Liquid Extraction (SALLE)

SALLE is chosen over SPE for this application because it effectively precipitates proteins and separates the hydrophobic oxon from polar urinary/plasma interferences without the cost of SPE cartridges.

Step-by-Step Workflow:

-

Thaw: Thaw samples on ice (never at room temperature).

-

Aliquot: Transfer 200 µL of plasma/urine to a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard solution (100 ng/mL in ACN). Vortex 10 sec.

-

Salting Out: Add 100 µL of 5 M Ammonium Acetate (saturated solution).

-

Mechanism:[2] Increases ionic strength, forcing organic analytes out of the aqueous phase.

-

-

Extraction: Add 600 µL of Acetonitrile .

-

Agitation: Vortex vigorously for 1 min, then shake/tumble for 10 min.

-

Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

-

Result: Three layers (Precipitated protein pellet

Aqueous layer

-

-

Transfer: Transfer 400 µL of the top organic layer to a clean vial.

-

Concentration: Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50) . Vortex and transfer to LC vial.

Analytical Workflow Diagram

Figure 2: SALLE workflow optimized for heat-labile organophosphates.

Instrumental Conditions (LC-MS/MS)

Liquid Chromatography[3][4][5][6]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phases:

-

A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Methanol is preferred over Acetonitrile for OPs to improve peak shape and sensitivity.

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Desalting |

| 6.0 | 95 | Elution of Analytes |

| 8.0 | 95 | Wash |

| 8.1 | 10 | Re-equilibration |

| 10.0 | 10 | End |

Mass Spectrometry[2][3][4][5][7][8][9][10][11][12][13][14]

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Source Temp: 350°C (Avoid excessive heat to prevent in-source fragmentation).

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): Note: Terbufos-oxon transitions are derived from the parent structure logic and confirmed OP fragmentation patterns. Always optimize collision energy (CE) on your specific instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Type | Approx CE (eV) | Logic |

| Terbufos-oxon | 273.1 | 217.1 | Quantifier | 15 | Loss of isobutylene ( |

| 273.1 | 103.0 | Qualifier | 30 | Phosphorothioate core | |

| Terbufos (Parent) | 289.1 | 233.1 | Quantifier | 10 | Loss of isobutylene |

| 289.1 | 103.0 | Qualifier | 25 | Phosphorodithioate core | |

| Terbufos-d10 (IS) | 299.1 | 243.1 | Quantifier | 10 | Deuterated shift |

Expert Tip: The transition 273

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during setup:

-

Linearity:

over the range of 0.5 – 100 ng/mL. -

Matrix Effect (ME):

-

Calculate:

. -

Acceptance: 85-115%. If ME < 80% (suppression), switch to a phospholipid removal SPE plate (e.g., Ostro or HybridSPE).

-

-

Recovery:

-

Compare pre-extraction spike vs. post-extraction spike.

-

Target: > 70% recovery is acceptable for bioanalysis if consistent.

-

-

Stability Check:

-

Process a QC sample and leave it in the autosampler for 12 hours. Re-inject. If signal drops >15%, the oxon is hydrolyzing in the reconstituted solvent. Fix: Lower the autosampler temperature to 4°C.

-

Troubleshooting & Expert Notes

-

Ghost Peaks: Organophosphates are "sticky." If you see carryover, change the needle wash to 50:50 ACN:Isopropanol + 0.1% Formic Acid.

-

Isomer Separation: Terbufos-oxon may have sulfoxide/sulfone analogs.[1][3][4][5] Ensure the gradient is shallow enough (10% to 95% over 5 mins) to separate the Oxon (less polar) from its Sulfoxide (more polar).

-

Safety: Terbufos-oxon is an extremely potent neurotoxin. Handle all standards in a fume hood and use double-gloving. Neutralize waste with 10% bleach (alkaline hydrolysis destroys the oxon).

References

-

Centers for Disease Control and Prevention (CDC). (2005). Third National Report on Human Exposure to Environmental Chemicals. (Context on OP metabolite monitoring). Link

-

U.S. Environmental Protection Agency (EPA). (2012). Analytical Chemistry Methods for Terbufos and Metabolites.[6][3][4][5] (Source for parent compound transitions and extraction logic). Link

-

Food and Agriculture Organization (FAO). Pesticide Residues in Food - Terbufos. (Metabolic pathway and degradation data). Link

-

Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. (Technical basis for OP MRM optimization). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. fao.org [fao.org]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. agilent.com [agilent.com]

determination of Terbufos-oxon and its metabolites in a single run

Application Note: Simultaneous Determination of Terbufos-oxon and Metabolites in Agricultural Matrices via LC-MS/MS

Executive Summary

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantitation of Terbufos and its five toxicologically significant metabolites: Terbufos-oxon , Terbufos sulfoxide , Terbufos sulfone , Terbufos-oxon sulfoxide , and Terbufos-oxon sulfone .

While traditional methods often employ oxidation steps to convert all species into a single analyte (Terbufos sulfone) for GC analysis, this method preserves individual speciation. This is critical for accurate toxicological risk assessment, as the oxon metabolites are potent acetylcholinesterase (AChE) inhibitors. The method addresses the critical analytical challenge of isobaric interference between the parent compound and the oxon-sulfoxide metabolite using optimized chromatographic resolution.

Introduction & Scientific Rationale

Terbufos is an organophosphate insecticide and nematicide.[1][2] Its toxicity stems from its metabolic activation in biological systems. The parent compound (P=S) is desulfurated to the oxon (P=O) form, which binds irreversibly to AChE. Both the parent and the oxon can be further oxidized at the thioether moiety to form sulfoxides and sulfones.

The "Single Run" Challenge: Developing a single-run method is complicated by two sets of isobaric pairs that share the same nominal mass and often similar fragmentation patterns:

-

Terbufos (MW 288) and Terbufos-oxon sulfoxide (MW 288).

-

Terbufos sulfoxide (MW 304) and Terbufos-oxon sulfone (MW 304).

Successful analysis requires a chromatographic method capable of resolving these pairs to prevent false positives or quantitative bias.

Figure 1: Terbufos Metabolic Pathway & Isobaric Interferences

Caption: Metabolic pathway of Terbufos showing oxidative conversion to oxons and sulfones, highlighting isobaric pairs that require chromatographic separation.

Experimental Protocol

Reagents and Standards

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).

-

Extraction Salts: QuEChERS Acetate Buffer (AOAC 2007.01 method: 6g MgSO4, 1.5g NaOAc).

-

Internal Standard: Terbufos-d10 or Triphenylphosphate (TPP).

Sample Preparation (Modified QuEChERS)

The acetate-buffered QuEChERS method is selected to maintain a pH of ~5-5.5, preventing the base-catalyzed degradation of the base-sensitive oxon and sulfone metabolites.

Step-by-Step Workflow:

-

Homogenization: Weigh 10.0 g of homogenized sample (e.g., corn, soil, fruit) into a 50 mL centrifuge tube.

-

Hydration (if dry): If sample moisture is <80%, add water to reach 10 mL total aqueous volume.

-

Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Vortex for 1 min.

-

Salting Out: Add QuEChERS salts (6g MgSO4, 1.5g NaOAc). Shake vigorously by hand for 1 min.

-

Centrifugation: Centrifuge at 4000 rpm for 5 min.

-

Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg PSA (Primary Secondary Amine). Note: For high-fat matrices like corn, add 50 mg C18.

-

Final Spin: Vortex and centrifuge at 10,000 rpm for 3 min.

-

Filtration: Filter supernatant through a 0.2 µm PTFE filter into an LC vial.

Figure 2: Sample Preparation Workflow

Caption: Modified QuEChERS extraction workflow optimized for stability of organophosphate metabolites.

Instrumental Method (LC-MS/MS)

Liquid Chromatography Parameters:

-

System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 2 µL.

-

Column Temp: 40°C.

Gradient Program:

| Time (min) | %B | Rationale |

|---|---|---|

| 0.00 | 10 | Initial hold for polar oxon-sulfoxides |

| 1.00 | 10 | Ensure retention of polar metabolites |

| 8.00 | 95 | Elute non-polar Parent Terbufos |

| 10.00 | 95 | Wash column |

| 10.10 | 10 | Re-equilibration |

| 13.00 | 10 | Ready for next injection |

Mass Spectrometry Parameters:

-

Source: Electrospray Ionization (ESI) Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 350°C.

-

Gas Flow: 10 L/min.

MRM Transition Table: Note: Collision Energies (CE) are instrument-dependent and should be optimized. Typical values provided.

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | CE (eV) | RT (approx) |

| Terbufos-oxon sulfoxide | 289.1 | 187.0 | 233.0 | 15 | 2.5 min |

| Terbufos-oxon sulfone | 305.1 | 171.0 | 249.0 | 18 | 3.1 min |

| Terbufos-oxon | 273.1 | 217.1 | 103.0 | 20 | 4.2 min |

| Terbufos sulfoxide | 305.1 | 187.0 | 249.0 | 12 | 5.0 min |

| Terbufos sulfone | 321.1 | 171.0 | 265.0 | 15 | 5.8 min |

| Terbufos (Parent) | 289.1 | 233.0 | 103.0 | 10 | 8.5 min |

Critical Separation Note:

-

Terbufos-oxon sulfoxide (RT ~2.5 min) and Terbufos (RT ~8.5 min) share the 289 > 233 transition. The widely different retention times on a C18 column (due to polarity differences) ensure no interference.

-

Terbufos-oxon sulfone (RT ~3.1 min) and Terbufos sulfoxide (RT ~5.0 min) share mass 305. They must be chromatographically resolved. The gradient starts at 10% B to retain the polar oxon-sulfone, ensuring it elutes well before the sulfoxide.

Validation & Quality Assurance

To ensure data integrity (Trustworthiness/E-E-A-T), the following criteria must be met:

-

Linearity: Calibration curves (1–100 ng/mL) must have R² > 0.99.

-

Recovery: Spiked samples at 10 and 100 µg/kg should yield 70–120% recovery.

-

Matrix Effects: Compare slopes of solvent standards vs. matrix-matched standards. If suppression >20%, use matrix-matched calibration.

-

Identification: Retention time deviation < ±0.1 min; Ion ratio (Quant/Qual) within ±30% of standard.

References

-

U.S. EPA. (2012). Environmental Chemistry Method for Terbufos, Terbufos Sulfoxide and Terbufos Sulfone in Soil and Sediment using LC-MS/MS.[3][4] MRID 49057601.[4] Link

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7786EN. Link

-

Shimadzu Corporation. (2013). Targeted Screening and Quantification of Pesticide Residuals in Tobaccos by Ultra Fast LC/MS/MS.[5] Application Note. Link

-

FAO/WHO. (2005). Pesticide Residues in Food: Terbufos Evaluations - Residues. JMPR Reports. Link

-

Wilson, C., et al. (2014). Rapid detection of terbufos in stomach contents using desorption electrospray ionization mass spectrometry.[6][7] Journal of Veterinary Diagnostic Investigation. Link[7]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Residual behaviors of terbufos and its metabolites in preceding and succeeding crops following soil application [kjoas.org]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression for Terbufos-oxon in LC-ESI-MS/MS

Topic: Minimizing Ion Suppression of Terbufos-oxon in Electrospray Ionization (ESI) Audience: Researchers, Senior Scientists, Drug Development Professionals Version: 2.0 (Current as of 2026)

Introduction: The "Hidden Killer" in Residue Analysis

Welcome to the Technical Support Center. You are likely here because you are observing low sensitivity, poor reproducibility, or shifting retention times for Terbufos-oxon (the toxic oxygen analog of Terbufos) in your LC-MS/MS assays.

Unlike its parent compound Terbufos , which is highly lipophilic (logP ~4.5), Terbufos-oxon is more polar (logP ~2.7) and chemically reactive. This physicochemical shift moves it into a chromatographic region often crowded with polar matrix interferences—phospholipids, organic acids, and pigments—that compete for charge in the Electrospray Ionization (ESI) source. This phenomenon, known as Ion Suppression , is the primary cause of signal loss and quantification errors.

This guide provides a validated, mechanistic approach to eliminating these effects through optimized sample preparation, chromatography, and mass spectrometry.

Module 1: Sample Preparation – The First Line of Defense

Objective: Remove the "invisible" suppressors (phospholipids and co-extractives) before they reach the ion source.

The Protocol: Optimized QuEChERS for Terbufos-oxon

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is effective, but the dispersive Solid Phase Extraction (dSPE) step must be tailored for the Oxon metabolite to prevent analyte loss while ensuring cleanup.

Step-by-Step Workflow

-

Extraction:

-

Weigh 10 g homogenized sample (e.g., fruit/vegetable matrix).

-

Add 10 mL Acetonitrile (ACN). Why? ACN precipitates proteins and extracts a wide polarity range.

-

Add Salts: 4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate.

-

Shake vigorously (1 min) and centrifuge (3000 x g, 5 min).

-

-

Cleanup (dSPE) – Critical Decision Point: Transfer 1 mL of supernatant to a dSPE tube containing specific sorbents. Use the table below to select the correct mix.

| Sorbent | Function | Suitability for Terbufos-oxon | Recommendation |

| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids.[1][2] | High. Terbufos-oxon is stable in PSA, unlike some base-sensitive pesticides. | REQUIRED (25-50 mg/mL) |

| C18 (Octadecyl) | Removes non-polar lipids/fats. | High. Essential for fatty matrices (avocado, oils). Does not retain the polar Oxon. | REQUIRED for fatty samples (25-50 mg/mL) |

| GCB (Graphitized Carbon Black) | Removes pigments (chlorophyll, carotenoids). | CAUTION. GCB can irreversibly bind planar molecules. While Terbufos-oxon is not planar, high GCB loads can cause loss. | Use Minimal Amount (<7.5 mg/mL) only if sample is highly pigmented (e.g., spinach). |

-

Final Prep:

-

Vortex dSPE tube (30 sec) and centrifuge.

-

Dilution: Dilute the final extract 1:1 or 1:4 with mobile phase A (Water + Ammonium Formate).

-

Why? "Dilute-and-shoot" is the simplest way to reduce matrix load. The loss in absolute concentration is often offset by the gain in ionization efficiency (reduced suppression).

-

Module 2: Chromatographic Optimization – The Separation

Objective: Physically separate Terbufos-oxon from the "Suppression Zone" (solvent front and phospholipid elution region).

The Mechanism of Separation

Ion suppression is most severe at the beginning of the run (unretained salts) and the end of the gradient (eluting phospholipids). Terbufos-oxon, being moderately polar, risks co-eluting with early matrix components if the gradient is too fast.

Caption: Chromatographic strategy to elute Terbufos-oxon in the "Safe Zone" between polar salts and non-polar lipids.

Recommended LC Parameters

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH), 1.8 µm or 3.5 µm particle size.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Why? Ammonium ions facilitate [M+H]+ formation and buffer the pH.

-

-

Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

-

Note: MeOH often provides better solvation for phosphonates, potentially enhancing signal, though ACN gives sharper peaks.

-

-

Gradient:

-

Hold low organic (e.g., 5-10% B) for 1 min to elute salts.

-

Ramp to 100% B over 8-10 mins.

-

Crucial: Ensure Terbufos-oxon elutes after the initial solvent front (k' > 2).

-

Module 3: Mass Spectrometry – The Detection

Objective: Select specific transitions and source parameters that maximize signal-to-noise.

MRM Transitions (Multiple Reaction Monitoring)

Terbufos-oxon (MW 272.4) forms a protonated precursor [M+H]+ at m/z 273 .

| Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |

| 273.1 | 103.0 | Quantifier | Cleavage of the [t-butyl-S-CH₂]⁺ side chain. This is the most abundant and stable fragment. |

| 273.1 | 217.1 | Qualifier | Loss of isobutene (56 Da) from the t-butyl group. Characteristic of t-butyl containing organophosphates. |

Source Optimization

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Desolvation Temperature: 350°C - 500°C (Higher temps help desolvate the less volatile aqueous mobile phase).

-

Gas Flow: High desolvation gas flow (800-1000 L/hr) is critical to break up droplets and reduce suppression.

Module 4: Validation & Troubleshooting

Quantifying Matrix Effects (ME)

You cannot minimize what you do not measure. Calculate ME% for every new matrix.

-

ME = 0%: No effect.

-

ME < 0%: Ion Suppression (Signal loss).

-

ME > 0%: Ion Enhancement (Signal gain).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Sensitivity (High Suppression) | Co-eluting matrix at retention time. | 1. Dilute extract (1:5 or 1:10).2. Change gradient to shift retention time.3. Switch MeOH to ACN (or vice versa) to alter selectivity. |

| Poor Peak Shape (Tailing) | Interaction with silanols or metal ions. | 1. Ensure 5mM Ammonium Formate is in Mobile Phase A.2. Check column age/guard column. |

| Signal Drift over time | Source contamination (Phospholipid buildup). | 1. Implement a "sawtooth" gradient wash (95% B) at end of every run.2. Use a divert valve to send the first 1-2 mins (salts) to waste. |

| Inconsistent Quantitation | Lack of Internal Standard correction. | Use a Stable Isotope Labeled IS. Best: Terbufos-d10 . If unavailable, use Terbufos-oxon-d10 (custom) or a structural analog like Ethoprophos . |

FAQ: Frequently Asked Questions